3-(甲硫基)丁-2-醇

描述

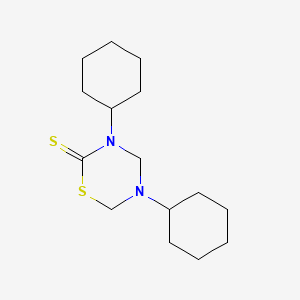

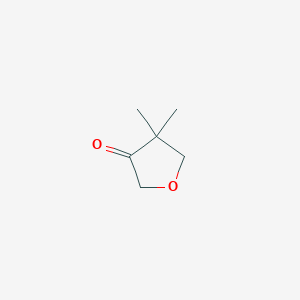

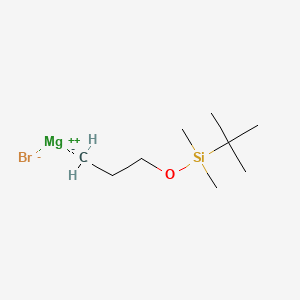

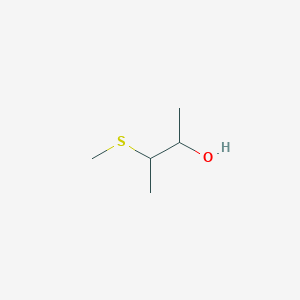

“3-(Methylsulfanyl)butan-2-ol” is a chemical compound with the molecular formula C5H12OS . It is also known as “3-Sulfanyl-2-methylbutan-1-ol” and "2-methyl-3-sulfanyl-butan-1-ol" .

Synthesis Analysis

While specific synthesis methods for “3-(Methylsulfanyl)butan-2-ol” were not found, the synthesis of similar compounds often involves multiple steps . For example, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway . One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .Molecular Structure Analysis

The molecular structure of “3-(Methylsulfanyl)butan-2-ol” consists of 5 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom . The InChI code for this compound is "InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3" .Chemical Reactions Analysis

While specific chemical reactions involving “3-(Methylsulfanyl)butan-2-ol” were not found, similar compounds like butan-2-ol undergo reactions such as dehydration . In this process, the alcohol is protonated by the acid catalyst, the protonated alcohol loses a water molecule to give a carbocation, and the carbocation formed loses a hydrogen ion and forms a double bond .Physical And Chemical Properties Analysis

“3-(Methylsulfanyl)butan-2-ol” has a molecular weight of 120.22 .科学研究应用

Chemical Properties and Storage

“3-(Methylsulfanyl)butan-2-ol” has a CAS Number of 161528-03-6 and a molecular weight of 120.22 . It is a liquid at room temperature .

Use in Catalysts

This compound has been used in the development of active, selective, and stable multicrystalline catalytic coatings on the inner surface of microcapillary reactors . These catalysts address environmental problems of fine organic synthesis by reducing the large quantities of reagents and byproducts .

Hydrogenation of Acetylenic Alcohols

“3-(Methylsulfanyl)butan-2-ol” has been used in the hydrogenation of 2-methyl-3-butyn 2-ol . The catalytic parameters depend on the adsorption properties and activity of PdZn and Pd (0) active centers .

Use in Microcapillary Reactors

This compound has been used in the development of thin-film nanosized bimetallic catalysts based on mesoporous pure titania and doped with zirconia, ceria, and zinc oxide, for use in microreactors .

Stability in Reaction Conditions

Under reaction conditions, resistance to the decomposition of PdZn is a factor that affects the stability of the catalyst . The zinc-doped coating proved to be the most selective and stable in the reaction of selective hydrogenation of acetylenic alcohols in a microcapillary reactor .

Use in Environmental Solutions

The introduction of catalysts eliminates the disadvantages of stoichiometric synthesis, i.e., a large amount of waste (inorganic salts) and the use of toxic and environmentally unsafe aggressive reagents .

作用机制

Target of Action

It is known to be a volatile organic compound found in various natural sources .

Biochemical Pathways

3-(Methylsulfanyl)butan-2-ol is a metabolite found in several species, including Coffea arabica, Poncirus trifoliata, Lynx rufus, Passiflora edulis, Felis catus, and Panthera pardus

安全和危害

This compound is classified as a flammable liquid and vapor. It may cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

属性

IUPAC Name |

3-methylsulfanylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-4(6)5(2)7-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCVPLQEQJRBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541406 | |

| Record name | 3-(Methylsulfanyl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfanyl)butan-2-ol | |

CAS RN |

161528-03-6 | |

| Record name | 3-(Methylsulfanyl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3048143.png)